molecular formula C18H23NO5 B2864091 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034387-32-9

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one

Cat. No. B2864091
CAS RN: 2034387-32-9
M. Wt: 333.384
InChI Key: YBEWNNYIGIWWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.384. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Activity

The electrochemical polymerization of pyrrole containing TEMPO side chains has been studied, demonstrating significant electrocatalytic activity. This includes the oxidation of benzyl alcohol to benzaldehyde, indicating potential applications in electrochemical reactions and energy storage devices (Lu et al., 2014).

Structural Diversity in Chemical Synthesis

Alkylation and ring closure reactions using related compounds have generated a diverse library of structures. These reactions have produced various chemical entities, including dithiocarbamates and thioethers, indicating the compound's versatility in synthetic organic chemistry (Roman, 2013).

Conducting Polymer Development

Studies on derivatized bis(pyrrol-2-yl) arylenes, which are related to the compound , have led to the development of conducting polymers. These materials exhibit low oxidation potentials and high stability, suggesting applications in electronic and photonic devices (Sotzing et al., 1996).

Pharmacological Potential

Research into similar compounds has revealed their potential in pharmacology. For instance, 1-aryloxy-3-piperidinylpropan-2-ols have shown dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, indicating possible use in treating depression (Takeuchi et al., 2003).

Medicinal Chemistry and Drug Design

The compound's structural analogs have been explored in the context of medicinal chemistry, particularly in the development of novel κ-opioid receptor antagonists. Such compounds demonstrate potential in treating depression and addiction disorders (Grimwood et al., 2011).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-12(24-14-4-5-16-17(8-14)23-11-22-16)18(20)19-7-6-15(9-19)21-10-13-2-3-13/h4-5,8,12-13,15H,2-3,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEWNNYIGIWWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)OCC2CC2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one

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